N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
描述
This compound features a complex structure combining methanesulfonyl, tetrahydroquinoline, morpholine, thiophene, and ethanediamide moieties. The morpholine ring improves aqueous solubility, and the thiophene heterocycle contributes to π-π stacking interactions in biological targets . The ethanediamide linker may facilitate conformational flexibility, enabling optimal binding interactions. While direct pharmacological data for this compound is unavailable, its structural motifs align with compounds targeting enzymes or receptors in oncology and infectious diseases.
属性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(29,30)26-8-2-4-16-6-7-17(14-18(16)26)24-22(28)21(27)23-15-19(20-5-3-13-32-20)25-9-11-31-12-10-25/h3,5-7,13-14,19H,2,4,8-12,15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYHVBPEAUBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized properties:
Key Observations:
Methanesulfonyl vs. Trifluoromethyl (T134): The target compound’s methanesulfonyl group may enhance metabolic stability compared to T134’s trifluoromethyl group, which is smaller and more lipophilic. Sulfonyl groups also improve solubility and hydrogen-bonding capacity . T134’s pyrimidine ring contrasts with the target’s tetrahydroquinoline, suggesting divergent binding modes (e.g., pyrimidine for DNA-targeting vs. tetrahydroquinoline for kinase inhibition).
Morpholine vs. Imidazolidine ( Derivatives) :
- Morpholine’s oxygen atom enhances solubility and pharmacokinetics, whereas imidazolidine’s nitrogen-rich structure may favor metal coordination or protonation-dependent activity in antimicrobial agents .
Thiophene’s electron-rich nature may improve binding to aromatic residues in enzymes .
Hypothesized Pharmacological Profiles
- Kinase Inhibition: The tetrahydroquinoline scaffold resembles ATP-binding kinase inhibitors, while the morpholine ring mimics solubility-enhancing motifs in drugs like gefitinib.
常见问题
Q. Critical Parameters :
- Temperature control (0–60°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps).
- Purification via HPLC or recrystallization to achieve >95% purity .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Characterization Workflow
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm connectivity of the tetrahydroquinoline, morpholine, and thiophene moieties. Key signals include methanesulfonyl (δ 3.0–3.5 ppm for CH₃SO₂) and thiophene protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 531.18) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using C18 columns with UV detection at 254 nm .
Q. Advanced Analysis :
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
- 2D NMR (COSY, HSQC) : Assign complex proton coupling in the morpholine-thiophene ethyl segment .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Data Contradiction Analysis
Contradictions may arise from:
Assay Variability :
- Compare results from in vitro (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity). Adjust for differences in membrane permeability or metabolic stability .
Purity and Stability :
- Verify compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS. Degradation products (e.g., hydrolyzed amides) may confound results .
Receptor Specificity :
- Use competitive binding assays with radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify target vs. off-target interactions .
Case Study : If anti-inflammatory activity is observed in RAW264.7 macrophages but not in primary monocytes, investigate differences in receptor expression (e.g., TLR4 vs. COX-2 pathways) using qPCR or Western blot .
What computational methods predict interactions between this compound and biological targets?
Q. Advanced Computational Strategies
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model binding to targets like kinases or GPCRs. Prioritize docking poses with hydrogen bonds to the morpholine oxygen or thiophene sulfur .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of key interactions (e.g., sulfonyl group anchoring in hydrophobic pockets) .
Pharmacophore Modeling :
- Define essential features (e.g., hydrogen bond acceptors at the ethanediamide region) to screen for analogs with improved affinity .
Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
How can structure-activity relationship (SAR) studies optimize this compound’s derivatives?
Q. Advanced SAR Methodology
Core Modifications :
- Replace methanesulfonyl with ethanesulfonyl to enhance lipophilicity (logP increase ~0.5 units) .
- Substitute thiophene with furan to reduce metabolic oxidation .
Substituent Screening :
- Test morpholine replacements (e.g., piperazine) to alter basicity and solubility .
Q. SAR Table for Key Derivatives :
| Derivative | Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|---|
| Morpholine → Piperazine | Increased basicity | ↑ Kinase inhibition (2-fold) | |
| Thiophene → Furan | Reduced CYP3A4 metabolism | ↑ Plasma half-life (t₁/₂ = 8h) | |
| Ethanediamide → Oxalamide | Added hydrogen bond acceptor | ↓ Solubility, ↑ Target affinity |
Data-Driven Optimization : Use multivariate regression to correlate structural descriptors (e.g., polar surface area, logD) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
